![molecular formula C15H13ClFNO B5184344 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide](/img/structure/B5184344.png)
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Mechanism of Action
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 acts as a competitive inhibitor of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein by binding to the ATP-binding site of the protein. This binding prevents the hydrolysis of ATP, which is required for the opening and closing of the 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein channel. As a result, the transport of chloride ions across the cell membrane is inhibited, leading to the reduction of mucus viscosity and improved lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been shown to reduce the viscosity of mucus in the lungs of cystic fibrosis patients. This reduction in mucus viscosity leads to improved lung function and reduced risk of respiratory infections. Additionally, 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been shown to improve the absorption of nutrients in the digestive system of cystic fibrosis patients.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 is its high potency and selectivity for 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein inhibition. This compound has been shown to be effective in reducing mucus viscosity and improving lung function in animal models of cystic fibrosis. However, one of the limitations of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
Future research on 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 could focus on improving its solubility and bioavailability through the development of novel formulations. Additionally, further studies could investigate the potential therapeutic applications of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 in other diseases that involve abnormal mucus production, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis. Finally, the development of more potent and selective 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide inhibitors could lead to the development of more effective treatments for cystic fibrosis.
Synthesis Methods
The synthesis of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 3-ethylbenzoyl chloride, followed by purification and crystallization. The yield of this synthesis method is relatively high, making it a viable option for large-scale production.
Scientific Research Applications
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. This compound has been shown to inhibit the activity of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein, which is responsible for the transport of chloride ions across the cell membrane. Inhibition of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein activity can lead to the reduction of mucus viscosity and improved lung function in cystic fibrosis patients.
properties
IUPAC Name |
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17)9-14(13)16/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGZABRRSOZILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.